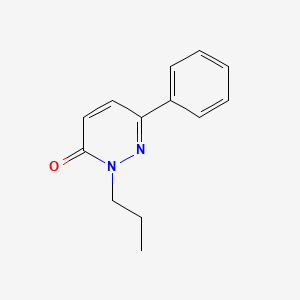

6-phenyl-2-propylpyridazin-3(2H)-one

Descripción

6-Phenyl-2-propylpyridazin-3(2H)-one is a pyridazinone derivative characterized by a phenyl group at position 6 and a propyl chain at position 2 of the pyridazinone ring. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, which serve as a scaffold for diverse pharmacological activities. The substitution pattern on the pyridazinone core significantly influences physicochemical properties and bioactivity. For example, substituents at positions 2 and 6 are critical for modulating lipophilicity, metabolic stability, and receptor interactions .

Propiedades

IUPAC Name |

6-phenyl-2-propylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-2-10-15-13(16)9-8-12(14-15)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSIKXXGJBTOMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C=CC(=N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-2-propylpyridazin-3(2H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the appropriate pyridazine precursor. Common starting materials include 3,6-dichloropyridazine and phenylhydrazine.

Formation of Pyridazine Ring: The pyridazine ring is formed through a cyclization reaction. This can be achieved by reacting 3,6-dichloropyridazine with phenylhydrazine under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid.

Introduction of Propyl Group: The propyl group is introduced through an alkylation reaction. This can be done by reacting the intermediate pyridazine compound with propyl bromide or propyl iodide in the presence of a base such as potassium carbonate or sodium hydride.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

6-phenyl-2-propylpyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridazinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyridazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or propyl groups can be replaced by other substituents using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

Substitution: Alkyl halides, aryl halides, or other electrophiles in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Pyridazinone derivatives with additional oxygen-containing functional groups.

Reduction: Reduced pyridazine derivatives with hydrogenated nitrogen atoms.

Substitution: Substituted pyridazine derivatives with new functional groups replacing the phenyl or propyl groups.

Aplicaciones Científicas De Investigación

Analgesic and Anti-inflammatory Properties

Numerous studies have documented the analgesic and anti-inflammatory effects of pyridazinone derivatives, including 6-phenyl-2-propylpyridazin-3(2H)-one. Research indicates that these compounds can selectively inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Case Studies and Findings

- A study synthesized various 6-substituted pyridazinones and evaluated their efficacy as COX inhibitors. Among them, derivatives like 6-benzyl-2-methylpyridazin-3(2H)-one exhibited significant COX-2 selectivity and analgesic efficacy, outperforming traditional NSAIDs like diclofenac .

- Another investigation highlighted the potential of 6-phenyl derivatives to provide analgesic effects with minimal side effects compared to conventional non-steroidal anti-inflammatory drugs (NSAIDs) .

| Compound Name | COX-2 Selectivity Index | Analgesic Efficacy (%) | Anti-inflammatory Activity (%) |

|---|---|---|---|

| 6-benzyl-2-methylpyridazin-3(2H)-one | 96 | 47 | 65 |

| 6-benzoyl-2-propylpyridazin-3(2H)-one | 99 | 46 | 60 |

| 6-(hydroxy(phenyl)methyl)-2-methylpyridazin-3(2H)-one | 98 | 45 | 62 |

Anticancer Potential

Recent studies have also explored the anticancer properties of pyridazinone derivatives. The structural versatility of these compounds allows for modifications that enhance their biological activity against various cancer cell lines.

Research Insights

- A study focused on novel derivatives of pyridazinones, including those with piperazine substitutions, demonstrated significant cytotoxic effects against cancer cells. The compounds were evaluated for their ability to induce apoptosis in tumor cells .

- Molecular docking studies have suggested that these compounds interact effectively with cancer-related targets, indicating their potential as lead compounds in anticancer drug development .

Broader Biological Activities

Beyond analgesic and anticancer applications, pyridazinones exhibit a range of biological activities:

Key Activities

- Antimicrobial : Some derivatives have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Antidepressant : Certain pyridazinones have been linked to antidepressant effects, suggesting their role in mental health therapeutics .

- Antihypertensive : Research indicates potential applications in managing hypertension through vasodilatory mechanisms .

Mecanismo De Acción

The mechanism of action of 6-phenyl-2-propylpyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the phenyl and propyl groups can influence its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific proteins or enzymes, leading to therapeutic effects.

Comparación Con Compuestos Similares

Key Observations :

- Synthetic Accessibility : The 2-propyl derivative achieves an 80% yield, higher than its 2-ethyl counterpart (55%), suggesting favorable reactivity for alkylation at position 2 .

- Physical State: The presence of polar groups (e.g., 4-amino, 5-acyl) correlates with oil formation, while neutral substituents (e.g., benzyl) promote crystallinity .

- Substituent Effects : Bulky groups at position 2 (e.g., benzyl) may hinder metabolic clearance, whereas smaller chains (propyl, ethyl) enhance solubility .

Pharmacological Activity

Antinociceptive Activity

Piaz et al. (1996) evaluated 4,5-functionalized 6-phenylpyridazin-3(2H)-ones, demonstrating that electron-withdrawing groups (e.g., chloro, acetyl) at position 5 enhance antinociceptive potency. For instance, a 5-acetyl derivative showed 60% inhibition in the acetic acid writhing test, comparable to aspirin . While 6-phenyl-2-propylpyridazin-3(2H)-one lacks a 5-substituent, its propyl chain may improve CNS penetration, a hypothesis supported by the antinociceptive activity of structurally flexible analogs .

Anticancer Potential

Murty et al. (2012) synthesized 2-[3-(4-substituted-piperazine-1-yl)propyl]-6-phenylpyridazin-3(2H)-ones, with IC50 values ranging from 1.2–8.7 μM against breast cancer cells (MCF-7). The propyl linker in these compounds facilitated interactions with kinase domains, suggesting that the 2-propyl chain in the target compound could similarly enhance cytotoxicity .

Physicochemical and Structural Insights

- Crystal Packing: Analogous compounds like 2-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one exhibit C–H⋯O hydrogen bonding and π-π stacking (3.699 Å distance), which stabilize the solid state.

- Isotope Effects: While unrelated to pyridazinones, studies on hydrogen isotopes (1H, 2H, 3H) highlight how mass differences influence quantum mechanical properties. By analogy, substituent mass (e.g., propyl vs. benzyl) may affect vibrational modes and binding kinetics .

Actividad Biológica

6-Phenyl-2-propylpyridazin-3(2H)-one is a member of the pyridazinone class, which has garnered attention for its potential therapeutic applications, particularly in the fields of analgesia and anti-inflammation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Anti-inflammatory Activity

Research has demonstrated that derivatives of pyridazinones, including this compound, exhibit significant anti-inflammatory effects. In a study evaluating various pyridazine derivatives, it was found that compounds with similar structures displayed high selectivity as cyclooxygenase (COX)-2 inhibitors. For instance, closely related compounds showed COX-2 selectivity indices exceeding 90, indicating a potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 1: COX Inhibition and Anti-inflammatory Efficacy

| Compound | COX-2 Selectivity Index | Anti-inflammatory Activity (%) |

|---|---|---|

| 6-benzoyl-2-propylpyridazin-3(2H)-one | 99 | 60 |

| 6-(hydroxy(phenyl)methyl)-2-methylpyridazin-3(2H)-one | 98 | 62 |

| This compound | TBD | TBD |

Note: TBD = To Be Determined based on further studies.

Analgesic Activity

The analgesic properties of this compound have also been investigated. Similar pyridazinone derivatives have shown promising results in various pain models. For example, one study reported that certain analogs exhibited analgesic efficacies comparable to well-known analgesics like emorfazone . The mechanism appears to involve inhibition of the COX enzymes, which play a crucial role in pain signaling pathways.

Case Study: Analgesic Efficacy Comparison

In a comparative study, several pyridazine derivatives were tested against standard analgesics in animal models. The results indicated that specific derivatives provided substantial pain relief with fewer side effects.

The biological activity of this compound is primarily attributed to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). By blocking these enzymes, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation and pain . This mechanism is similar to that of traditional NSAIDs but with potentially improved safety profiles due to selective COX inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.